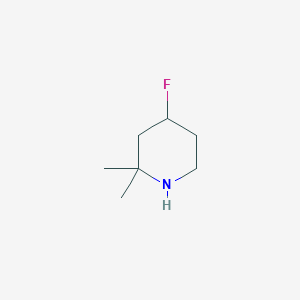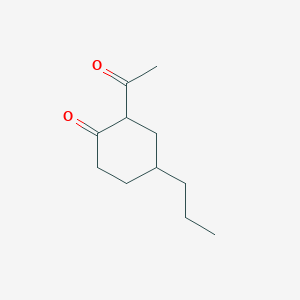
4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 4 and a 2-methylcyclopropyl group at position 3 of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with 4-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学的研究の応用
4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, modulating the activity of the target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-1H-pyrazol-5-amine: Lacks the 2-methylcyclopropyl group, resulting in different chemical and biological properties.
4-Methyl-1H-pyrazol-5-amine: Lacks the 2-methylcyclopropyl group, leading to variations in reactivity and applications.
3-(2-Methylcyclopropyl)-1H-pyrazol-5-amine:
Uniqueness
4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is unique due to the presence of both the 4-methyl and 2-methylcyclopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
4-methyl-5-(2-methylcyclopropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-4-3-6(4)7-5(2)8(9)11-10-7/h4,6H,3H2,1-2H3,(H3,9,10,11) |
InChIキー |
JDVKKYMTHRJNET-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C2=C(C(=NN2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)

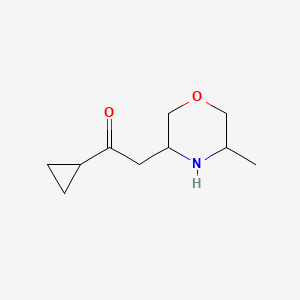
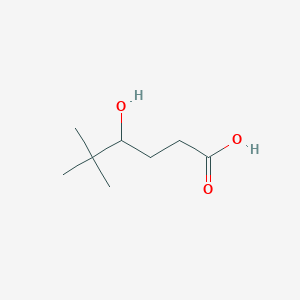


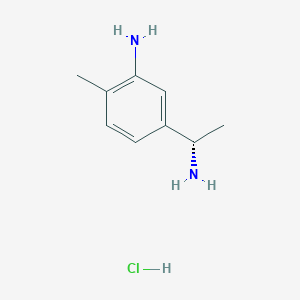
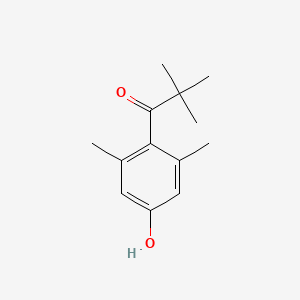
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)



